![molecular formula C23H21N3O4S2 B2644588 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1252913-16-8](/img/structure/B2644588.png)
2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study highlighted the potency of certain analogues as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors, which include compounds like 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine, showed significant inhibition of both TS and DHFR, suggesting potential applications in cancer treatment and other areas where inhibition of these enzymes is beneficial (Gangjee et al., 2008).
Antimicrobial Activity
Another research focused on the chemical modification of sulfazecin, which led to the synthesis of derivatives including 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid. These derivatives showed potent antimicrobial activities, particularly against gram-negative bacteria, highlighting their potential use in developing new antibacterial agents (Kishimoto et al., 1984).
Anticancer Activity
Compounds derived from the structure , specifically certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, were synthesized and tested for anticancer activity. They exhibited growth inhibition against several cancer cell lines, demonstrating their potential as new anticancer agents (Al-Sanea et al., 2020).
Synthesis and Evaluation of Antitumor Activity
Research involving the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which include compounds similar to the chemical , showed that many of these compounds displayed potent anticancer activity. This suggests their potential application in developing new treatments for various types of cancer (Hafez & El-Gazzar, 2017).
Radical Scavenging Activity
A study identified new nitrogen-containing bromophenols with structures related to the chemical . These compounds exhibited potent scavenging activity against radicals, indicating potential applications in fields like food and pharmaceuticals as natural antioxidants (Li et al., 2012).
Corrosion Inhibition
Research on new pyridopyrimidinones derivatives (PPDs) showed that these compounds, which include structures related to the chemical , act as effective corrosion inhibitors. They were tested on carbon steel in acidic medium, demonstrating their potential use in industrial applications to protect metals from corrosion (Abdallah et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-29-17-8-6-16(7-9-17)24-20(27)14-32-23-25-19-10-11-31-21(19)22(28)26(23)13-15-4-3-5-18(12-15)30-2/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJOKYRMKNRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.